5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6ClFO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and furan-2-carbaldehyde.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization to form the furan ring. The reaction is typically carried out under acidic or basic conditions, depending on the specific synthetic route.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Chloro-2-fluorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards the target molecules. The furan ring provides additional stability and reactivity, making it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-carbaldehyde: Similar structure but lacks the fluoro substituent.
5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure but lacks the chloro substituent.
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde: Similar structure but has a methyl group instead of a fluoro group.
Uniqueness
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEKTQYNJCJCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358380 | |
Record name | 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591224-05-4 | |
Record name | 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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